Ipomeamarone
Overview
Description
Ipomeamarone is a furanoterpenoid phytoalexin primarily found in sweet potatoes (Ipomoea batatas). It is produced by the plant in response to microbial infection, particularly by fungi such as Rhizopus stolonifer and Ceratocystis fimbriata . This compound is known for its toxic properties, which can cause hepatotoxicity and lung edema in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipomeamarone involves the construction of a tetrahydrofuran ring from optically active furyl alcohol via a π-allyl palladium complex with a chiral phosphine ligand . This method allows for the enantiocontrolled total synthesis of this compound.
Industrial Production Methods
methods for its detection and quantification, such as hyperspectral imaging and chromatostrip techniques, have been developed .
Chemical Reactions Analysis
Types of Reactions
Ipomeamarone undergoes various chemical reactions, including oxidation and reduction. It can be synthesized from intermediates produced by non-infected tissues in sweet potatoes .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include optically active furyl alcohol and chiral phosphine ligands . The reaction conditions often involve the use of a π-allyl palladium complex.
Major Products
The major product of these reactions is this compound itself, along with its stereoisomers .
Scientific Research Applications
Ipomeamarone has several scientific research applications:
Mechanism of Action
Ipomeamarone exerts its effects by accumulating in the infected regions of sweet potatoes. The infected tissue is incapable of synthesizing this compound from acetate but can synthesize it from intermediates produced by non-infected tissues . This migration of intermediates is crucial for the accumulation of this compound in response to infection.
Comparison with Similar Compounds
Ipomeamarone is part of a group of furanoterpenoids found in sweet potatoes. Similar compounds include:
Dehydrothis compound: A precursor to this compound.
4-Ipomeanol: Another furanoterpenoid with similar toxic properties.
1,4-Ipomeadiol: A related compound also found in sweet potatoes.
This compound is unique due to its specific role in the plant’s defense mechanism and its toxic effects on animals.
Properties
IUPAC Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDWNOSFDVCDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911590 | |
Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494-23-5, 20007-82-3, 11033-12-8 | |
Record name | (+)-Ipomeamarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipomeamarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOHLMANN 176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ipomeamarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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